Fmoc-Cys(Acm)-OPfp
Overview
Description
“Fmoc-Cys(Acm)-OPfp” is a derivative of the amino acid cysteine . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in peptide synthesis. The “Cys(Acm)” part refers to the amino acid cysteine with an acetamidomethyl (Acm) protective group attached to its side chain .
Synthesis Analysis
“Fmoc-Cys(Acm)-OPfp” is typically used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold has been reported .
Molecular Structure Analysis
The empirical formula of “Fmoc-Cys(Acm)-OPfp” is C21H22N2O5S . Its molecular weight is 414.47 . The InChI key is CSMYOORPUGPKAP-IBGZPJMESA-N .
Chemical Reactions Analysis
The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with mercury (II) or silver (I) to give cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides .
Physical And Chemical Properties Analysis
“Fmoc-Cys(Acm)-OPfp” is a white to slight yellow to beige powder . It has an optical activity of [α]/D -33.0±2.0°, c = 1 in methanol . It is used in Fmoc solid-phase peptide synthesis .
Scientific Research Applications
1. Peptide and Protein Science
“Fmoc-Cys(Acm)-OPfp” is used in the field of peptide and protein science. It’s a type of protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades . Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
2. Chemical Protein Synthesis
“Fmoc-Cys(Acm)-OPfp” is also used in chemical protein synthesis. A method has been reported to facilitate chemical protein synthesis by fully convergent and one-pot native chemical ligations utilizing the fluorenylmethyloxycarbonyl (Fmoc) moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
3. Solid Phase Peptide Synthesis
“Fmoc-Cys(Acm)-OPfp” is used in solid phase peptide synthesis (SPPS). It’s a type of protecting group chemistry for the cysteine thiol group, which is crucial in SPPS . The Fmoc group can be converted on resin into the S-carbomethoxysulfenyl (Scm) group .
Safety And Hazards
Future Directions
The use of “Fmoc-Cys(Acm)-OPfp” and similar compounds is likely to continue to be an important area of research in peptide and protein science . The development of new protecting groups and strategies for their removal is a particularly active area of research, with the goal of facilitating the synthesis of increasingly complex peptides and proteins .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWRDSKMJYQOLL-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F5N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553926 | |
Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(Acm)-OPfp | |
CAS RN |
86060-96-0 | |
Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86060-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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